2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the reaction of 2-thioxopyridine-3-carbonitrile with appropriate reagents to form the thieno[2,3-b]pyridine ring system.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as a building block in the synthesis of complex heterocyclic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving sulfur-containing heterocycles.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Another thieno[2,3-b]pyridine derivative with different functional groups.
2-Amino-3-carboxamido-thieno[2,3-b]pyridine: Known for its anti-proliferative activity against cancer cell lines.
Uniqueness
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H14N2O4S |
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Molecular Weight |
294.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)7-5-4-6-14-9(7)20-10/h4-6H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
IGSXUOJCIJZVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Origin of Product |
United States |
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